molecular formula C13H16ClN3O3S B2502471 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034442-47-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2502471
CAS RN: 2034442-47-0
M. Wt: 329.8
InChI Key: QIUNTGRYYVKEDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a pyrazole ring, a thiophene ring, and several methoxy and amide groups. These groups could potentially confer a variety of chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiophene ring, and several methoxy and amide groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amide groups could participate in hydrolysis or condensation reactions, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could increase its solubility in polar solvents .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anticancer Properties

Thiophene derivatives also exhibit anticancer properties . This makes them a promising area of research in the development of new cancer treatments.

Antimicrobial Properties

Thiophene derivatives have been found to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Role in Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the development of materials with improved resistance to corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.

Pancreatic Lipase Inhibitors

Schiff bases with a thiophene moiety, similar to the compound , have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions such as obesity and related metabolic disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without more information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-17-7-8(13(16-17)20-3)12(18)15-6-9(19-2)10-4-5-11(14)21-10/h4-5,7,9H,6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUNTGRYYVKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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